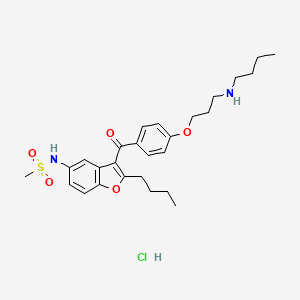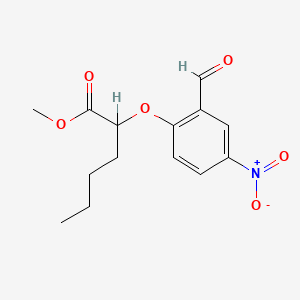
Impureté G de lidocaïne
Vue d'ensemble
Description
2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of lidocaine, a well-known local anesthetic. This compound is characterized by the presence of an isopropylamino group and acetoxylidide moiety, which contribute to its unique properties.
Applications De Recherche Scientifique
2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its anesthetic properties and potential therapeutic applications.
Industry: Utilized in the production of other chemical compounds and as an intermediate in various industrial processes
Mécanisme D'action
Target of Action
Lidocaine Impurity G, also known as 2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride or N-(2,6-Dimethylphenyl)-2-(isopropylamino)acetamide hydrochloride, primarily targets voltage-gated sodium channels . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .
Mode of Action
Lidocaine Impurity G acts by inhibiting voltage-gated sodium channels , thereby preventing the initiation and conduction of nerve impulses . This inhibition blocks the transmission of pain signals to the brain, resulting in a numbing effect in the area where the compound is applied .
Biochemical Pathways
The primary biochemical pathway affected by Lidocaine Impurity G is the sodium ion transport pathway . By blocking sodium channels, the compound disrupts the normal flow of sodium ions, which is necessary for the propagation of nerve impulses . This disruption leads to a decrease in the sensation of pain .
Lidocaine, from which Lidocaine Impurity G is derived, is metabolized by the cytochrome P450 system . This system is responsible for the biotransformation of many drugs, and its activity can be influenced by various factors, including the presence of other drugs .
Pharmacokinetics
It is known that lidocaine, the parent compound, is well absorbed following topical application . The compound is then metabolized in the liver by the cytochrome P450 system, and the metabolites are excreted in the urine .
Result of Action
The primary result of the action of Lidocaine Impurity G is local anesthesia . By blocking sodium channels and inhibiting nerve conduction, the compound effectively numbs the area where it is applied, reducing or eliminating the sensation of pain .
Action Environment
The action of Lidocaine Impurity G can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which in turn can influence its ability to penetrate tissues . Additionally, the presence of other drugs that are metabolized by the cytochrome P450 system can potentially affect the metabolism and clearance of Lidocaine Impurity G .
Analyse Biochimique
Biochemical Properties
Lidocaine Impurity G, like Lidocaine, may interact with various enzymes and proteins. It is known that Lidocaine interacts with voltage-gated Na+ channels in neurons, blocking them and thereby altering signal conduction . Lidocaine Impurity G may have similar interactions due to its structural similarity to Lidocaine.
Cellular Effects
The effects of Lidocaine Impurity G on cells are not fully known. Lidocaine, the parent compound, is known to have significant effects on neuronal cells. By blocking the fast voltage-gated Na+ channels, Lidocaine prevents the generation and conduction of nerve impulses, leading to a numbing effect . Lidocaine Impurity G may have similar effects on cellular processes.
Molecular Mechanism
It is likely to be similar to that of Lidocaine, which acts by blocking the fast voltage-gated Na+ channels in neurons . This blocks the generation and conduction of nerve impulses, leading to a numbing effect .
Temporal Effects in Laboratory Settings
The temporal effects of Lidocaine Impurity G in laboratory settings are not well-documented. Lidocaine and its metabolites have been studied extensively. A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of Lidocaine and its metabolite in serum .
Dosage Effects in Animal Models
Lidocaine is widely used in human and veterinary practice as a local anesthetic, analgesic, and antiarrhythmic agent .
Metabolic Pathways
Lidocaine is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to Lidocaine, although less powerful .
Transport and Distribution
Lidocaine, the parent compound, is known to be quickly absorbed in the heart, brain, kidney, and other tissues with a rich blood supply .
Subcellular Localization
Given its structural similarity to Lidocaine, it may also interact with voltage-gated Na+ channels in the neuronal cell membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylaniline.
Acetylation: The aniline derivative undergoes acetylation to form 2,6-dimethylacetanilide.
Chlorination: The acetanilide is then chlorinated to introduce a chloro group at the para position.
Amination: The chloro compound is reacted with isopropylamine to form the desired 2-(Isopropylamino)-2’,6’-acetoxylidide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation steps.
Ion Exchange Resins: Employed during the hydrogenation to control impurities and ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoxylidide moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products
N-oxides: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Acetoxylidides: From nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure but different substituents.
Bupivacaine: Another local anesthetic with a longer duration of action.
Mepivacaine: Similar in structure but with different pharmacokinetic properties.
Uniqueness
2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride is unique due to its specific isopropylamino group, which imparts distinct pharmacological properties compared to other local anesthetics .
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4;/h5-7,9,14H,8H2,1-4H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBARWVLIAWVSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)







![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
